![molecular formula C24H22N4O5 B3209976 2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 1060354-46-2](/img/structure/B3209976.png)
2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Beschreibung
Imidazo[1,2-b]Pyridazine as Core Structural Motif
The imidazo[1,2-b]pyridazine system in this compound exemplifies a privileged scaffold with demonstrated therapeutic versatility. This fused bicyclic structure combines the electronic richness of pyridazine with the hydrogen-bonding capacity of imidazole, creating a planar aromatic system capable of diverse target interactions.
Recent studies highlight its utility in kinase inhibition, particularly against interleukin-1 receptor-associated kinase 4 (IRAK4), where imidazo[1,2-b]pyridazine derivatives show low nanomolar potency. The 6-methoxy substitution on the pyridazine ring enhances target binding through:
- Electronic modulation : Methoxy’s electron-donating effects optimize π-π stacking with hydrophobic kinase pockets
- Steric complementarity : The substituent’s spatial orientation fills subpockets in ATP-binding domains
- Metabolic stabilization : Methoxy groups reduce oxidative degradation compared to unsubstituted analogs
Structural analogs demonstrate broad activity against oncology targets, including anaplastic lymphoma kinase (ALK) and Janus kinase 2 (JAK2). The scaffold’s planar geometry facilitates deep penetration into protein binding clefts, while nitrogen atoms at positions 1 and 3 provide hydrogen-bonding anchors critical for target engagement.
Phenoxyacetamide Linker Functionality in Bioactive Molecules
The phenoxyacetamide linker bridges the imidazo[1,2-b]pyridazine core with the 4-acetyl-2-methoxyphenyl moiety, serving dual roles in molecular recognition and pharmacokinetic optimization:
Structural Role
- Conformational restraint : The semi-rigid acetamide spacer restricts rotational freedom, pre-organizing the molecule for target binding
- Hydrogen-bond network : Amide carbonyl interacts with backbone NH groups via hydrogen bonding (e.g., kinase hinge regions)
- Electrostatic complementarity : Phenoxy oxygen participates in charge-transfer interactions with aromatic residues
Pharmacokinetic Enhancement
- Solubility modulation : Acetamide’s polarity counterbalances the hydrophobic core
- Metabolic stability : Methoxy groups on both aromatic rings protect against cytochrome P450-mediated oxidation
- Passive permeability : Balanced logP from acetyl and methoxy substituents enhances membrane crossing
Comparative studies of phenoxyacetamide-containing drugs show improved oral bioavailability compared to ether or ester-linked analogs, attributed to the amide’s resistance to first-pass metabolism. The 4-acetyl group introduces a ketone functionality that may enable:
- Covalent binding with cysteine residues in target proteins
- Chelation of metal ions in enzymatic active sites
- Tautomerization-dependent modulation of electron density
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(29)16-7-8-20(21(12-16)31-2)33-14-23(30)25-18-6-4-5-17(11-18)19-13-28-22(26-19)9-10-24(27-28)32-3/h4-13H,14H2,1-3H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBBGJHENWJDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to compile and analyze various studies regarding its biological activity, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.
- Molecular Formula : C24H22N4O5
- Molecular Weight : 446.5 g/mol
- CAS Number : 1060354-46-2
The compound features multiple functional groups that may contribute to its biological activity, including an acetyl group, methoxy groups, and a pyridazine moiety. These structural components are essential for understanding its pharmacological profile.
Anticancer Potential
Recent studies have evaluated the anticancer properties of this compound across various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:
Cell Line | IC50 (μM) | Notes |
---|---|---|
HeLa (Cervical) | 0.50 | Significant antiproliferative activity observed |
MCF-7 (Breast) | 0.62 | Effective in reducing cell viability |
A2780 (Ovarian) | 0.82 | Comparable activity to known anticancer agents |
K562 (Leukemia) | 1.30 | Less sensitive compared to solid tumors |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits potent activity against cervical and breast cancer cells, with lower efficacy against hematologic malignancies like leukemia .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the following pathways:
- Inhibition of Telomerase Activity : In experiments using MCF-7 cell lysates, it was found that concentrations as low as 0.5 µM significantly reduced telomerase activity, a key enzyme involved in cellular immortality and proliferation in cancer cells .
- Cell Cycle Arrest : The compound appears to interfere with the cell cycle, leading to increased apoptosis rates in treated cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's efficacy. Variations in substituents on the phenyl rings and alterations in the imidazo[1,2-b]pyridazine moiety have been shown to influence potency significantly. For instance:
- Compounds with more hydrophobic side chains generally exhibited enhanced antiproliferative activities.
- The presence of methoxy groups appears to improve solubility and bioavailability, which are critical factors for therapeutic efficacy.
Study 1: Antiproliferative Activity Assessment
In a study published in MDPI, researchers synthesized various derivatives of related compounds and tested their biological activities on multiple cancer cell lines. The study concluded that modifications leading to increased hydrophobicity correlated with enhanced anticancer effects .
Study 2: Telomerase Inhibition
Another investigation focused on the telomerase inhibition capabilities of this compound. It was demonstrated that specific derivatives could significantly diminish telomerase activity in MCF-7 cells, suggesting potential as a therapeutic agent targeting cellular longevity mechanisms in cancer .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
- 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7): This compound shares an acetamide linker and imidazo-pyridine core but lacks the methoxy group on the pyridazine ring.
- 2-(4-acetylphenoxy)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (CAS 2034390-16-2): Features a partially saturated imidazo-pyridine ring and acetylphenoxy group. The reduced aromaticity in the core may decrease metabolic oxidation but increase conformational flexibility .
Analogues with Triazolo[4,3-b]pyridazine Moieties
- 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7): Replaces the imidazo-pyridazine with a triazolo-pyridazine core. However, the ethoxy group may confer lower metabolic stability compared to methoxy .
- 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) :
Lacks the acetamide linker but includes a methoxy group. The ethanamine side chain may improve solubility but reduce membrane permeability .
Pharmacological Activity and Selectivity
- Ponatinib (Synthetic Pathway in ): A known Bcr-Abl kinase inhibitor containing a pyridazine core. The target compound’s imidazo-pyridazine scaffold may mimic ponatinib’s kinase-binding interactions but with modified selectivity due to the acetylphenoxy and methoxy groups .
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573943-64-3) : Features a thioacetamide linker and triazole-pyridine core. The sulfur atom may confer distinct electronic effects, influencing redox activity or metal chelation .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Substitution reactions under alkaline conditions (e.g., potassium carbonate in DMF) to functionalize aromatic rings .
- Step 2 : Condensation reactions using condensing agents (e.g., DCC or EDC) to link the imidazo[1,2-b]pyridazine moiety to the acetamide backbone .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final compound. Reaction monitoring by TLC and characterization via H NMR (δ 3.8–9.8 ppm for methoxy and aromatic protons) and mass spectrometry (e.g., m/z 430.2 [M+1]) are critical .
Basic: How should researchers characterize this compound’s structural integrity and purity?
Answer:
Recommended analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm). IR spectroscopy validates amide C=O stretches (~1667 cm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 394.382 for a related analog) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Advanced: What computational strategies optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing reaction datasets to predict yields and by-product formation. For example, optimizing reaction time and catalyst loading reduces decomposition of sensitive intermediates .
- In Silico Screening : Use DFT studies to evaluate electronic effects of substituents (e.g., methoxy vs. acetyl groups) on reactivity .
Advanced: How can researchers profile the biological activity of this compound against therapeutic targets?
Answer:
- Target-Specific Assays :
- Enzyme Inhibition : Measure IC values via fluorescence-based kinase assays (e.g., p38 MAPK pathway) .
- Cellular Uptake : Use radiolabeled analogs (e.g., C-acetamide) to quantify intracellular accumulation in cancer cell lines .
- ADME Profiling :
- Solubility : Employ shake-flask methods with PBS (pH 7.4) or simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .
- Structural Reanalysis : Re-examine compound purity via XRD or C NMR to rule out polymorphic effects .
Advanced: What strategies improve solubility and formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use DMSO:PEG 400 (1:4 v/v) for aqueous solubility enhancement .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl to methyl ester) to enhance membrane permeability .
Advanced: What reaction mechanisms govern the stability of the imidazo[1,2-b]pyridazine core under acidic/basic conditions?
Answer:
- Acidic Conditions : Protonation of the pyridazine nitrogen leads to ring-opening via nucleophilic attack at the C-3 position .
- Basic Conditions : Methoxy groups undergo demethylation under strong bases (e.g., NaOH), forming phenolic intermediates detectable via LC-MS .
- Stabilization Strategies : Use buffered solutions (pH 6–8) and avoid prolonged exposure to polar aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.